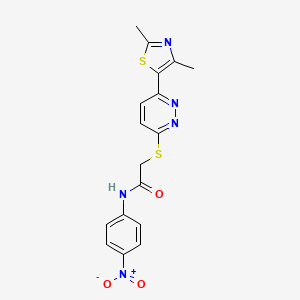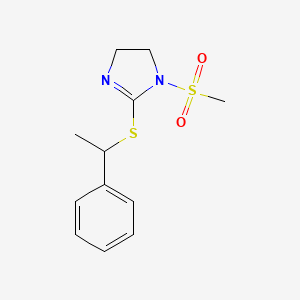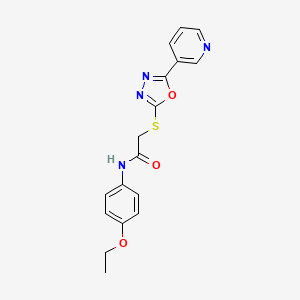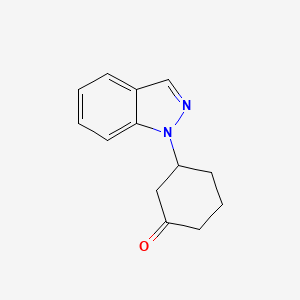![molecular formula C13H24N2O2 B2956823 N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2411289-20-6](/img/structure/B2956823.png)
N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide, also known as MPEP, is a compound that has been widely studied for its potential therapeutic applications. MPEP belongs to a class of compounds called allosteric modulators, which are molecules that bind to a specific site on a protein and modify its activity. MPEP has been shown to modulate the activity of a specific type of receptor in the brain, known as the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide acts as an allosteric modulator of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in various physiological processes in the brain. N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide binds to a specific site on the receptor, known as the allosteric site, and modifies its activity. This results in a reduction in the activity of the mGluR5 receptor, which has been shown to have various effects on neuronal function.
Biochemical and Physiological Effects:
N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects in the brain. Some of the effects include:
1. Reduction in glutamate release: N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in various physiological processes in the brain.
2. Improvement in synaptic plasticity: N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has been shown to improve synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli.
3. Reduction in excitotoxicity: N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has been shown to reduce excitotoxicity, which is a pathological process that occurs when neurons are exposed to excessive amounts of glutamate.
実験室実験の利点と制限
N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High selectivity: N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide is highly selective for the mGluR5 receptor, which makes it a useful tool for studying the function of this receptor.
2. Potency: N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide is a potent allosteric modulator of the mGluR5 receptor, which means that it can produce significant effects at low concentrations.
Some of the limitations of N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide include:
1. Limited solubility: N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has limited solubility in water, which can make it difficult to use in some experiments.
2. Potential off-target effects: Although N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide is highly selective for the mGluR5 receptor, it is possible that it may have off-target effects on other receptors or proteins.
将来の方向性
There are several future directions for research on N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide. Some of the areas of research include:
1. Development of more potent and selective allosteric modulators of the mGluR5 receptor.
2. Investigation of the potential therapeutic applications of N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide in various neurological and psychiatric disorders.
3. Elucidation of the precise mechanisms by which N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide modulates the activity of the mGluR5 receptor.
In conclusion, N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide acts as an allosteric modulator of the mGluR5 receptor and has various biochemical and physiological effects in the brain. Although N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has several advantages for lab experiments, it also has some limitations. There are several future directions for research on N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide, which may lead to the development of new treatments for various disorders.
合成法
N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-methylpiperidine with acrylonitrile to form N-(4-methylpiperidin-4-yl)acrylonitrile. This intermediate is then reacted with 2-methoxyethylamine to produce N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide, or N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide. The final product is then purified through a series of chromatography steps to obtain a pure compound.
科学的研究の応用
N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas of research include:
1. Autism Spectrum Disorder: N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has been shown to improve social interaction and communication deficits in animal models of autism.
2. Addiction: N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for drug addiction.
3. Parkinson's Disease: N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide has been shown to improve motor symptoms in animal models of Parkinson's disease, suggesting that it may be a potential treatment for this disorder.
特性
IUPAC Name |
N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-4-13(16)15(9-10-17-3)11-12-5-7-14(2)8-6-12/h4,12H,1,5-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQWNXXPADISLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCOC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956740.png)

![Methyl 2-[[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetate](/img/structure/B2956743.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2956745.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2956746.png)
![4-Methoxy-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2956749.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2956750.png)

![(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2956754.png)


![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2956759.png)
![2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2956760.png)
